

An In-depth Technical Guide to C4H8Br2O: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1,4-Dibromo-2-butanol*

Cat. No.: *B104651*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with the molecular formula C4H8Br2O, focusing on its molecular weight, isomeric forms, key physicochemical properties, and its role as a versatile intermediate in organic synthesis. This document is intended to serve as a valuable resource for researchers and professionals involved in chemical synthesis and drug development, offering detailed experimental protocols and a summary of its applications.

Molecular Identity and Physicochemical Properties

The molecular formula C4H8Br2O represents a group of structural isomers and stereoisomers, each with unique properties and applications. The molecular weight of C4H8Br2O has been computationally determined to be approximately 231.91 g/mol .[\[1\]](#)[\[2\]](#)[\[3\]](#)

Quantitative Data Summary

The table below summarizes key quantitative data for prominent isomers of C4H8Br2O. These compounds are valuable as building blocks in the synthesis of more complex molecules.[\[1\]](#)

Property	1,1-Dibromobutan-2-ol	1,4-Dibromo-2-butanol	3,3-Dibromobutan-2-ol
Molecular Formula	C4H8Br2O	C4H8Br2O	C4H8Br2O
Molecular Weight	231.91 g/mol [1]	231.914 g/mol [4]	231.91 g/mol [2]
Boiling Point	Not available	114-115 °C at 13 mmHg [5]	Not available
Density	Not available	2.001 g/mL at 25 °C [2]	Not available
Refractive Index	Not available	n20/D 1.544 [2]	Not available

Isomerism in C4H8Br2O

The structural diversity of C4H8Br2O arises from the various possible arrangements of the two bromine atoms and the hydroxyl group on the four-carbon butane chain. This leads to a number of constitutional isomers, including:

- 1,1-Dibromobutan-2-ol[\[1\]](#)
- **1,4-Dibromo-2-butanol**[\[4\]](#)[\[6\]](#)
- 2,3-Dibromobutan-1-ol
- 3,3-Dibromobutan-2-ol[\[2\]](#)

Furthermore, the presence of chiral centers in many of these isomers gives rise to stereoisomerism (enantiomers and diastereomers), which is of particular interest in the development of chiral drugs. For example, 2,3-dibromobutane has multiple stereoisomers, and similar complexity is expected for its hydroxylated analogs.

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and analysis of C4H8Br2O isomers.

Synthesis of 1,4-Dibromo-2-butanol

A common method for the preparation of **1,4-dibromo-2-butanol** involves the reaction of allyl bromide with formaldehyde in the presence of an acid catalyst.[4]

Materials:

- Allyl bromide
- Paraformaldehyde
- Acetic acid
- Acetic anhydride
- Zinc chloride
- 3 N Hydrochloric acid
- Gaseous hydrogen bromide
- Magnesium sulfate
- Activated carbon

Procedure:

- A mixture of allyl bromide, acetic acid, acetic anhydride, paraformaldehyde, and zinc chloride is prepared and allowed to react.[4]
- The resulting organic phase is separated, dried with magnesium sulfate, and evaporated.[4]
- The crude product is hydrolyzed by boiling with 3 N hydrochloric acid.[4]
- The solution is then treated with activated carbon and evaporated under vacuum.[4]
- The obtained substance is converted to **1,4-dibromo-2-butanol** by treatment with gaseous hydrogen bromide at elevated temperatures.[4]
- The final product is purified by vacuum distillation.[4]

General Synthesis of Brominated Butanols

A general approach to synthesizing brominated butanols involves the bromination of a corresponding butanol. For instance, 2-bromobutane can be synthesized from 2-butanol. A similar principle can be applied to produce dibrominated butanols.

Materials:

- Butanol isomer (e.g., Butane-1,4-diol)
- Sodium bromide
- Concentrated sulfuric acid
- Water
- 5% Sodium hydroxide solution (for absorption of bromine gas)
- Anhydrous calcium chloride

Procedure:

- In a round-bottom flask, slowly add concentrated sulfuric acid to water with cooling.
- Add the butanol isomer to the cooled acid solution, followed by finely ground sodium bromide.^[7]
- Set up a reflux apparatus with an absorption device for any evolved bromine gas, using a 5% sodium hydroxide solution as the absorbent.^[7]
- Heat the mixture under reflux for approximately 30 minutes.^[7]
- After cooling, reconfigure the apparatus for distillation and distill the product.^[7]
- The distillate is washed successively with water, concentrated sulfuric acid, water, saturated sodium bicarbonate solution, and finally water again.^[7]
- The organic layer is dried over anhydrous calcium chloride to yield the final product.^[7]

Analytical Methods

The analysis of brominated organic compounds like C₄H₈Br₂O is typically performed using gas chromatography (GC).

Instrumentation:

- Gas Chromatograph (GC)
- Detector: Flame Ionization Detector (FID), Electron Capture Detector (ECD), or Mass Spectrometer (MS). ECD is particularly sensitive to halogenated compounds.[8][9]

Sample Preparation:

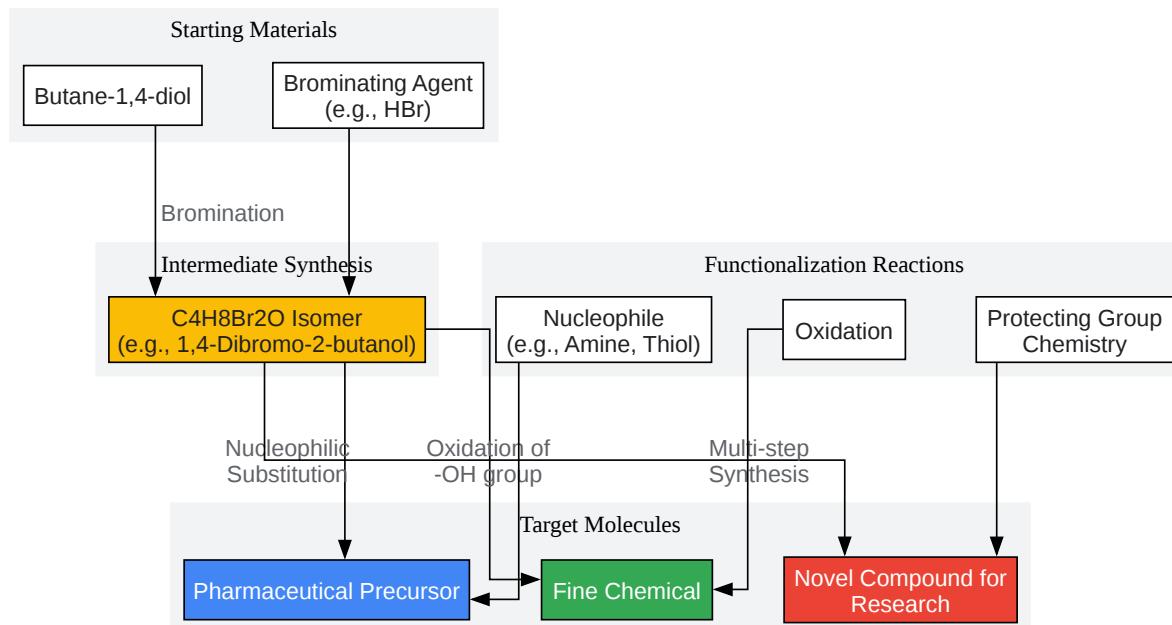
- Solvent Extraction: The sample is dissolved in a suitable organic solvent.
- Headspace Analysis: For volatile compounds, the vapor phase above the sample is injected into the GC.[8]
- Purge-and-Trap: An inert gas is bubbled through the sample, and the volatilized compounds are collected on a sorbent trap before being introduced to the GC.[8]

GC Conditions (Typical):

- Injector Temperature: 250 °C
- Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
- Oven Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 280 °C.
- Detector Temperature: 300 °C

When coupled with a mass spectrometer (GC-MS), this method allows for the definitive identification of the isomers based on their mass spectra.[8][9]

Applications in Research and Drug Development


Compounds with the molecular formula C4H8Br2O, particularly **1,4-dibromo-2-butanol**, are highly valued as intermediates in organic synthesis. Their bifunctional nature, possessing both hydroxyl and bromo functional groups, allows for a wide range of chemical transformations.

They serve as versatile building blocks for introducing a four-carbon chain with multiple points for further functionalization. This is particularly useful in the synthesis of complex molecules, including pharmaceuticals and natural products. The bromine atoms can act as leaving groups in nucleophilic substitution reactions, while the hydroxyl group can be oxidized or participate in ether and ester formation.

The general utility of bromo-organic compounds in organic synthesis is well-established, encompassing reactions such as bromination, cyclization, and ring-opening reactions.[\[10\]](#)

Synthetic Workflow Visualization

The following diagram illustrates a generalized synthetic workflow where a C4H8Br2O isomer is utilized as a key intermediate.

[Click to download full resolution via product page](#)

Caption: Generalized synthetic workflow using a C4H8Br2O isomer as a versatile intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Dibromo-2-butanol | 19398-47-1 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]

- 3. (2R,3S)-2,3-dibromobutan-1-ol | C4H8Br2O | CID 92170205 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. US3607951A - Process for preparing 1,4-dibromo-2-butanol - Google Patents
[patents.google.com]
- 5. 1,4-DIBROMO-2-BUTANOL CAS#: 19398-47-1 [amp.chemicalbook.com]
- 6. nbinfo.com [nbinfo.com]
- 7. guidechem.com [guidechem.com]
- 8. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
- 10. Use of Bromine and Bromo-Organic Compounds in Organic Synthesis - PubMed
[pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to C4H8Br2O: Properties, Synthesis, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104651#molecular-formula-c4h8br2o-and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com